molecular formula C8H7N3O2 B13303318 4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13303318
M. Wt: 177.16 g/mol
InChI Key: LVQZQUCUSSHSDP-UHFFFAOYSA-N
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Description

4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a prop-2-yn-1-ylamino group at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and propargylamine.

    Reaction Conditions: The key step involves the nucleophilic substitution of a halogenated pyrimidine with propargylamine under basic conditions. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain product consistency.

Chemical Reactions Analysis

Types of Reactions

4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the prop-2-yn-1-ylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or acyl groups.

Scientific Research Applications

4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid
  • 2-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

Uniqueness

4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of the prop-2-yn-1-ylamino group, which imparts specific reactivity and binding properties. This makes it distinct from other pyrimidine derivatives and allows for unique applications in various fields.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-(prop-2-ynylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-2-3-10-7-6(8(12)13)4-9-5-11-7/h1,4-5H,3H2,(H,12,13)(H,9,10,11)

InChI Key

LVQZQUCUSSHSDP-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC=NC=C1C(=O)O

Origin of Product

United States

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